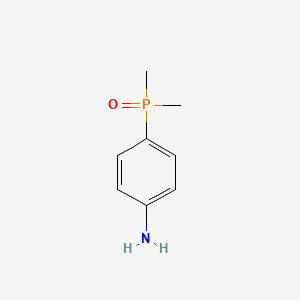

(4-Aminophenyl)dimethylphosphine oxide

Description

The exact mass of the compound (4-Aminophenyl)dimethylphosphine oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Aminophenyl)dimethylphosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminophenyl)dimethylphosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-dimethylphosphorylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHARHHSJWGEMMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609198 | |

| Record name | 4-(Dimethylphosphoryl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737751-54-1 | |

| Record name | 4-(Dimethylphosphoryl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylphosphoryl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Aminophenyl)dimethylphosphine oxide (CAS 737751-54-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminophenyl)dimethylphosphine oxide, also known as 4-(dimethylphosphoryl)aniline, is a versatile bifunctional organophosphorus compound that has garnered significant interest in medicinal chemistry and materials science. Its structure uniquely combines a nucleophilic aniline moiety with a polar, hydrogen-bond accepting dimethylphosphine oxide (DMPO) group. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its role as a key building block in the development of next-generation therapeutics. The strategic incorporation of the DMPO group to enhance aqueous solubility, metabolic stability, and target engagement will be discussed, supported by field-proven insights and detailed experimental considerations.

Introduction: The Rise of the Dimethylphosphine Oxide Moiety in Drug Discovery

Historically, organophosphorus compounds have been approached with caution in drug development, often flagged by "organophosphorus cut-off filters" due to concerns over toxicity and poor bioavailability.[1] However, this paradigm has shifted dramatically with the success of compounds like Brigatinib, an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer.[1][2] The clinical success of Brigatinib has illuminated the profound and beneficial impact of the dimethylphosphine oxide (DMPO) moiety on a drug candidate's profile.[3][4]

The DMPO group is a powerful, non-ionizable hydrogen bond acceptor with a tetrahedral geometry, offering three vectors for molecular elaboration.[2] Its incorporation into a molecule can significantly enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all critical parameters in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][5][6] (4-Aminophenyl)dimethylphosphine oxide serves as a critical synthon, providing a direct and efficient means to introduce this advantageous DMPO "magic group" onto an aromatic scaffold, making it a molecule of high strategic importance for medicinal chemists.[7]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety characteristics is paramount for its effective and safe utilization in a research setting.

Physicochemical Data

The key physicochemical properties of (4-Aminophenyl)dimethylphosphine oxide are summarized in the table below. This data is essential for planning reactions, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 737751-54-1 | [2][3][4][6][8] |

| Molecular Formula | C₈H₁₂NOP | [2][3][4][6][8] |

| Molecular Weight | 169.16 g/mol | [2][3][4][6][8] |

| Appearance | Off-white to yellow solid | [2] |

| Purity | Typically ≥95-97% | [2][3][8] |

| Storage Conditions | 2-8°C, protect from light, sealed in dry conditions | [2] |

| Synonyms | 4-(Dimethylphosphoryl)aniline, Dimethyl(4-aminophenyl)phosphine Oxide | [6] |

Safety and Handling

(4-Aminophenyl)dimethylphosphine oxide and its hydrochloride salt are classified as hazardous materials. Adherence to appropriate safety protocols is mandatory.

-

Hazard Statements: Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), and May cause respiratory irritation (H335). The hydrochloride salt is also listed with H315 (Causes skin irritation).

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust or fumes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the material safety data sheet (MSDS) from your supplier for the most current and comprehensive safety information before handling this compound.

Synthesis and Characterization

Synthetic Workflow: Palladium-Catalyzed C-P Coupling

The logical workflow for the synthesis involves the coupling of an appropriately protected or unprotected haloaniline with dimethylphosphine oxide. 4-Bromoaniline is a logical and commercially available starting material.[10][11]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. research.rug.nl [research.rug.nl]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. (4-aminophenyl)dimethylphosphine oxide - CAS:737751-54-1 - Abovchem [abovchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [ujcontent.uj.ac.za]

- 10. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 11. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of (4-Aminophenyl)dimethylphosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

(4-Aminophenyl)dimethylphosphine oxide, a molecule of interest in medicinal chemistry and materials science, presents a unique combination of a polar phosphine oxide group and a nucleophilic amino-functionalized aromatic ring. Understanding its fundamental physical properties is paramount for its effective application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of these properties, offering both established data and predictive insights based on analogous structures. Furthermore, it details the experimental methodologies required for the precise determination of these characteristics, empowering researchers to generate critical data for their specific applications.

Core Molecular and Physical Characteristics

(4-Aminophenyl)dimethylphosphine oxide, also known as 4-(dimethylphosphoryl)aniline, is a crystalline solid under standard conditions. Its core identifiers and fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 737751-54-1 | [1][2][3][4] |

| Molecular Formula | C₈H₁₂NOP | [1][2][3][4] |

| Molecular Weight | 169.16 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline solid (predicted) | General chemical knowledge |

| Storage | Recommended storage at 2-8°C, sealed and dry | [4] |

Thermal Properties: Melting Point and Thermal Stability

Thermal stability is a critical parameter for assessing the compound's suitability in various processing conditions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating these properties.

Experimental Protocol: Determination of Melting Point and Thermal Decomposition via DSC/TGA

This protocol outlines the simultaneous determination of melting point and thermal decomposition profile using a combined DSC/TGA instrument.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of (4-Aminophenyl)dimethylphosphine oxide into an aluminum TGA pan.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC/TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

DSC: The melting point is determined as the onset or peak of the endothermic event on the DSC curve.

-

TGA: The onset of decomposition is identified as the temperature at which significant weight loss begins. The percentage of weight loss at different temperature intervals provides information about the decomposition pattern.

-

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of (4-Aminophenyl)dimethylphosphine oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: The protons on the phenyl ring will appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the amino group will be upfield due to its electron-donating character, while the protons ortho to the electron-withdrawing dimethylphosphine oxide group will be downfield.

-

Amino Protons: A broad singlet corresponding to the -NH₂ protons will be observed, with its chemical shift being solvent-dependent.

-

Methyl Protons: The six protons of the two methyl groups attached to the phosphorus atom will appear as a doublet due to coupling with the ³¹P nucleus.

¹³C NMR:

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to the molecule's symmetry. The carbon attached to the phosphorus atom will show a large one-bond coupling constant (¹JC-P).

-

Methyl Carbons: A single signal for the two equivalent methyl carbons will be observed, which will be split into a doublet due to coupling with the ³¹P nucleus.

³¹P NMR:

-

A single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift will be characteristic of an aryl dimethylphosphine oxide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | N-H bending and Aromatic C=C stretching |

| ~1180 | P=O stretching |

| ~830 | para-disubstituted benzene C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of (4-Aminophenyl)dimethylphosphine oxide in a suitable solvent (e.g., methanol or ethanol) is expected to show absorption bands characteristic of an aminophenyl chromophore. The primary absorption is due to π → π* transitions within the benzene ring, which will be red-shifted by the auxochromic amino group.

Crystallography

The three-dimensional arrangement of molecules in the solid state can be definitively determined by single-crystal X-ray diffraction. While no published crystal structure for (4-Aminophenyl)dimethylphosphine oxide was found, obtaining such data would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino and phosphine oxide groups.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Grow suitable single crystals of (4-Aminophenyl)dimethylphosphine oxide by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

-

Data Collection:

-

Mount a single crystal of suitable size and quality on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

-

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of (4-Aminophenyl)dimethylphosphine oxide. While some experimental data remains to be reported in the public domain, this document offers a robust framework for understanding and predicting its behavior based on established chemical principles and data from analogous compounds. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers seeking to characterize this compound with high precision, thereby facilitating its application in drug discovery and materials science.

References

- Information on analogous phosphine oxides and anilines was synthesized from general chemical principles and data available in chemical d

-

Appretech Scientific Limited. 4-(Dimethylphosphoryl)aniline. [Link]

-

Pharmaffiliates. 4-(Dimethylphosphoryl)aniline. [Link]

Sources

(4-Aminophenyl)dimethylphosphine oxide molecular weight

An In-Depth Technical Guide to (4-Aminophenyl)dimethylphosphine Oxide: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Aminophenyl)dimethylphosphine oxide, a versatile building block gaining significant traction in the field of medicinal chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, characterization, and its strategic application in modern drug design, supported by established experimental insights and protocols.

Introduction: The Emerging Role of the Dimethylphosphine Oxide Moiety

For many years, organophosphorus compounds were often sidelined in drug discovery programs, largely due to concerns over toxicity and poor bioavailability. However, this perception has been challenged by the successful development and approval of drugs like Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor.[1][2] The key to Brigatinib's success story lies in the strategic incorporation of a dimethylphosphine oxide (DMPO) group.[2]

(4-Aminophenyl)dimethylphosphine oxide, also known as 4-(dimethylphosphoryl)aniline, is a primary amine-substituted building block that provides a direct route to introduce this valuable DMPO moiety. The P=O bond of the phosphine oxide acts as a potent hydrogen bond acceptor, while the tetrahedral phosphorus center allows for three-dimensional vector expansion, offering unique structural possibilities.[2] Furthermore, the DMPO group has been shown to enhance aqueous solubility and improve metabolic stability, addressing key ADME (Absorption, Distribution, Metabolism, and Excretion) challenges in drug development.[1][2] This guide explores the fundamental characteristics and applications of this high-value compound.

Physicochemical and Structural Properties

(4-Aminophenyl)dimethylphosphine oxide is a crystalline solid at room temperature. Its key properties are summarized below, providing a foundational dataset for its use in synthesis and formulation.

| Property | Value | Reference(s) |

| Molecular Weight | 169.16 g/mol | [3][4][5] |

| Molecular Formula | C₈H₁₂NOP | [3][4][5] |

| CAS Number | 737751-54-1 | [3][5][6] |

| Common Synonyms | 4-(Dimethylphosphoryl)aniline; Dimethyl(4-aminophenyl)phosphine oxide | [5] |

| Appearance | White to off-white solid/crystal | [7] |

| Storage Conditions | 2-8°C, sealed in a dry, dark environment | [5][6] |

| Purity (Typical) | ≥97% | [3] |

Synthesis and Characterization

The synthesis of (4-Aminophenyl)dimethylphosphine oxide and related building blocks is critical for its application in medicinal chemistry. While various specific routes exist, a common and scalable approach involves the palladium-catalyzed cross-coupling of dimethylphosphine oxide with a protected 4-haloaniline derivative, followed by deprotection.

Generalized Synthetic Workflow

The synthesis can be conceptualized as a two-step process, designed to ensure high yield and purity. The choice of protecting group for the aniline is crucial to prevent side reactions during the coupling step.

Caption: Generalized workflow for the synthesis of (4-Aminophenyl)dimethylphosphine oxide.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a representative synthesis. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

tert-butyl (4-bromophenyl)carbamate

-

Dimethylphosphine oxide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add tert-butyl (4-bromophenyl)carbamate (1.0 eq), dimethylphosphine oxide (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane via syringe.

-

Coupling Reaction: Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

-

Purification (Protected Intermediate): Purify the crude residue by column chromatography on silica gel to obtain tert-butyl (4-(dimethylphosphoryl)phenyl)carbamate.

-

Deprotection: Dissolve the purified intermediate in dichloromethane. Add trifluoroacetic acid (5-10 eq) dropwise at 0°C.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by LC-MS).

-

Final Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield (4-Aminophenyl)dimethylphosphine oxide. Further purification can be achieved by recrystallization if necessary.

Characterization

The structural integrity of the synthesized compound must be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the methyl protons on the phosphorus atom (a doublet due to P-H coupling) and aromatic protons.

-

³¹P NMR: A single peak confirms the presence of the phosphine oxide. The chemical shift provides information about the electronic environment of the phosphorus atom.[7]

-

¹³C NMR: Signals for the methyl carbons and aromatic carbons, with characteristic splitting patterns for carbons coupled to the phosphorus atom.[7]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (169.16) should be observed.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the P=O stretch is a key diagnostic feature.

Applications in Drug Development

The primary value of (4-Aminophenyl)dimethylphosphine oxide lies in its utility as a building block for introducing the DMPO moiety into drug candidates, particularly kinase inhibitors.

Role as a Hydrogen Bond Acceptor in Kinase Inhibition

The phosphine oxide group is a superior hydrogen bond acceptor compared to many common functional groups. This allows it to form strong, stable interactions with key amino acid residues (e.g., the hinge region) in the ATP-binding pocket of kinases. The recent success of Brigatinib highlights this principle, where the DMPO group was instrumental in achieving high potency and selectivity.[2]

A patent application further demonstrates this potential by describing phosphine oxide derivatives, synthesized from precursors like (4-aminophenyl)dimethylphosphine oxide, as potent inhibitors of Focal Adhesion Kinase (FAK), a target in cancer therapy.[8]

Caption: Role of the DMPO group as a key hydrogen bond acceptor in a kinase active site.

Improvement of ADME Properties

Introducing the polar DMPO group can significantly alter a molecule's physicochemical profile. Key benefits include:

-

Increased Solubility: The polarity of the P=O bond enhances aqueous solubility, which is often a major hurdle for poorly soluble drug candidates.[2]

-

Reduced Lipophilicity: The introduction of phosphine oxides can lower the LogD, which may lead to improved metabolic stability and a more favorable pharmacokinetic profile.[2]

-

Metabolic Stability: The P-C bonds are generally robust and resistant to metabolic cleavage, making the DMPO group a stable anchor point in a molecule.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling (4-Aminophenyl)dimethylphosphine oxide.

-

GHS Hazards: The compound is classified as causing serious eye irritation, being harmful if inhaled, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(4-Aminophenyl)dimethylphosphine oxide is more than just another chemical building block; it is a strategic tool for the modern medicinal chemist. Its ability to introduce the functionally advantageous dimethylphosphine oxide group allows for the rational design of potent and selective inhibitors, particularly in the kinase space. By serving as a strong hydrogen bond acceptor and simultaneously improving critical ADME properties, it provides a validated pathway to overcome common drug development challenges. As the demand for novel therapeutics with optimized properties continues to grow, the application of (4-Aminophenyl)dimethylphosphine oxide and related reagents is poised to become increasingly central to the discovery of next-generation medicines.

References

-

American Elements. (4-Aminophenyl)dimethylphosphine Oxide Hydrochloride | CAS 479353-60-1. [Link]

-

ResearchGate. Synthesis of (4-aminophenyl)diphenylphosphine oxide 3. [Link]

-

Pharmaffiliates. 4-(Dimethylphosphoryl)aniline | CAS No : 737751-54-1. [Link]

-

MDPI. P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. [Link]

-

MySkinRecipes. (4-Aminophenyl)dimethylphosphine oxide hydrochloride. [Link]

- Google Patents.

-

Angene Chemical. Safety Data Sheet - Dimethylphosphine oxide. [Link]

-

The Royal Society of Chemistry. Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 3. 737751-54-1 | (4-Aminophenyl)dimethylphosphine oxide - Moldb [moldb.com]

- 4. (4-aminophenyl)dimethylphosphine oxide - CAS:737751-54-1 - Abovchem [abovchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 737751-54-1|(4-Aminophenyl)dimethylphosphine oxide|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Solubility of Aminophenyl Phosphine Oxides in Organic Solvents

Introduction: The Ascendant Role of Aminophenyl Phosphine Oxides

Aminophenyl phosphine oxides (APPOs) represent a class of organophosphorus compounds of increasing importance in modern chemistry, particularly within the realms of medicinal chemistry and materials science. Their unique structural motif, which combines a basic amino group, an aromatic phenyl ring, and a highly polar phosphine oxide group, imparts a versatile set of properties. In drug development, the phosphine oxide moiety is recognized as a valuable pharmacophore that can act as a strong hydrogen bond acceptor, often leading to enhanced binding affinity, improved metabolic stability, and, critically, modulated solubility.[1][2] The anticancer drug Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor, famously incorporates a dimethylphosphine oxide group, highlighting the successful application of this functional group in tuning drug-like properties.[2] Understanding and predicting the solubility of APPO derivatives in various organic solvents is therefore paramount for researchers in synthesis, purification, formulation, and biological screening.

This guide provides a deep dive into the principles governing the solubility of APPOs, offers a framework for predicting their behavior in common organic solvents, and details a robust experimental protocol for quantitative solubility determination.

Part 1: The Molecular Architecture and Its Influence on Solubility

The solubility of any compound is dictated by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[3] The structure of an aminophenyl phosphine oxide presents a fascinating interplay of distinct functional groups, each contributing to its overall solubility profile.

-

The Phosphine Oxide Group (P=O): This is the dominant polar feature of the molecule. The significant difference in electronegativity between phosphorus and oxygen results in a highly polar double bond with a large dipole moment. The oxygen atom is a powerful hydrogen bond acceptor, readily interacting with protic solvents (e.g., alcohols) and other polar molecules.[4] This group is a primary driver for solubility in polar organic solvents. The incorporation of a phosphine oxide group into a molecule can dramatically increase its solubility.[2][5]

-

The Amino Group (-NH₂): Attached to the phenyl ring, the amino group is basic and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). Its presence enhances polarity and allows for acid-base interactions. In acidic conditions, the amino group can be protonated to form an ammonium salt, which drastically increases solubility in polar protic solvents.[6][7]

-

The Phenyl Group (-C₆H₅): The aromatic ring is inherently nonpolar and hydrophobic. It contributes to solubility in nonpolar or moderately polar aromatic solvents (like benzene or toluene) through π-π stacking interactions.[8]

-

Substituents on Phosphorus (R): The groups attached to the phosphorus atom (e.g., methyl, phenyl) also play a role. Alkyl groups are nonpolar, while additional aryl groups can increase nonpolar character and potential for π-π interactions.

The overall solubility is a balance of these competing characteristics. An APPO with small alkyl groups on the phosphorus atom will be more polar and likely more soluble in polar solvents than one with bulky, hydrophobic aryl groups.

Caption: Key functional groups of an aminophenyl phosphine oxide.

Part 2: A Predictive Guide to APPO Solubility

While precise quantitative solubility data for every APPO derivative is not exhaustively compiled in the literature, we can establish a reliable predictive framework based on solvent properties and the structural principles discussed above. The following table summarizes the expected solubility of a typical aminophenyl phosphine oxide (e.g., (3-aminophenyl)diphenylphosphine oxide) in common organic solvents.

| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility | Rationale & Insights |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding (P=O and -NH₂ with solvent -OH) | High | The ability of both the solute and solvent to engage in extensive hydrogen bonding is the primary driver for high solubility.[9] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Dipole-dipole interactions | High to Moderate | Strong dipole-dipole interactions with the P=O group lead to good solubility. DMSO is an excellent solvent for many phosphine oxides.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-dipole interactions, weak H-bonding (for CHCl₃) | Moderate to High | These solvents effectively solvate the polar P=O group and the less polar phenyl rings. DCM is frequently used in the synthesis and purification of APPOs.[10] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Dipole-dipole, H-bond acceptor | Low to Moderate | While ethers can accept hydrogen bonds, their overall polarity is lower than alcohols or aprotic polar solvents, leading to reduced solubility. |

| Aromatic | Toluene, Benzene | π-π stacking, van der Waals forces | Low to Moderate | The phenyl rings of the APPO interact favorably with aromatic solvents, but the highly polar P=O and -NH₂ groups are poorly solvated, limiting overall solubility.[8] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | van der Waals forces | Insoluble to Very Low | The large polarity mismatch between the APPO and nonpolar aliphatic solvents results in very poor solubility.[11] |

Note: These predictions are generalizations. Actual solubility will be influenced by specific substituents on the phosphorus and phenyl rings, as well as temperature.

Part 3: Experimental Protocol for Solubility Determination

To obtain accurate, quantitative data, a standardized experimental approach is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[3]

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.

-

Equilibrium Achievement: The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation. Vigorous agitation for an extended period (24-72 hours) ensures the solution becomes saturated.

-

Phase Separation: Undissolved solid must be completely removed without altering the temperature or composition of the saturated solution to accurately measure the dissolved concentration. Centrifugation followed by filtration through a solvent-resistant filter is a robust method.

-

Accurate Quantification: A reliable analytical technique like HPLC or NMR spectroscopy is required to precisely measure the concentration of the solute in the saturated solution.[3]

Step-by-Step Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of the solid aminophenyl phosphine oxide to a known volume or mass of the chosen organic solvent in a sealed, airtight vial. "Excess" ensures that undissolved solid remains at equilibrium.

-

Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to rest in the isothermal bath for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove all undissolved particulates.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered solution. Carefully evaporate the solvent under reduced pressure or a gentle stream of nitrogen until a constant weight of the dried solute is achieved. Calculate the solubility (e.g., in g/100 mL or mg/mL).

-

Chromatographic Method (e.g., HPLC): Accurately dilute a known volume of the filtered solution with a suitable mobile phase. Analyze the diluted sample by a validated HPLC method with a calibration curve to determine the concentration.

-

-

Validation: Repeat the experiment at least in triplicate to ensure the results are reproducible and to calculate the standard deviation.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of aminophenyl phosphine oxides is a complex property governed by the interplay of a highly polar phosphine oxide group, a basic amino group, and a nonpolar phenyl backbone. This unique combination allows for solubility across a range of polar organic solvents, a characteristic that is highly advantageous in drug discovery and organic synthesis. While a generalized predictive framework is useful, precise applications demand accurate quantitative data. The detailed experimental protocol provided herein offers a self-validating and reliable method for researchers to determine these critical parameters, enabling more informed decisions in solvent selection for synthesis, purification, and formulation.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube, 2025.

- Emission Properties, Solubility, Thermodynamic Analysis and NMR Studies of Rare-Earth Complexes with Two Different Phosphine Oxides. National Institutes of Health (NIH).

- Synthesis, characterization, and thermal properties of tris (3‐aminophenyl) phosphine oxide‐based nadimide resins | Request PDF. ResearchGate.

- Solubility of Organic Compounds. 2023.

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts, 2024.

- (3-Aminophenyl)dimethylphosphine oxide|CAS 26728-38-1. Benchchem.

- Phosphine oxide. Grokipedia.

- Application of Phosphine Oxide in Medicinal Chemistry. BLDpharm, 2022.

- Phosphine oxide – Knowledge and References. Taylor & Francis.

- Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. Enamine.

- Phosphine oxides. Wikipedia.

- Solubilities of Triphenylphosphine Oxide in Selected Solvents. ResearchGate, 2025.

- WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof. Google Patents.

- Phosphine oxides from a medicinal chemist's perspective. American Chemical Society.

Sources

- 1. (3-Aminophenyl)dimethylphosphine oxide|CAS 26728-38-1 [benchchem.com]

- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Emission Properties, Solubility, Thermodynamic Analysis and NMR Studies of Rare-Earth Complexes with Two Different Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 11. chem.ws [chem.ws]

An In-depth Technical Guide to the Thermal Stability of (4-Aminophenyl)dimethylphosphine Oxide

Introduction

(4-Aminophenyl)dimethylphosphine oxide, a bifunctional organophosphorus compound featuring both a reactive amine group and a polar phosphine oxide moiety, is a molecule of significant interest in materials science and medicinal chemistry.[1][2] Its structure suggests potential applications as a monomer for specialty polymers, a ligand in catalysis, or a building block in the synthesis of pharmacologically active agents.[2] In all these applications, understanding the material's thermal stability is paramount. This guide provides a comprehensive overview of the methodologies used to assess the thermal stability of (4-Aminophenyl)dimethylphosphine oxide, interprets potential findings, and discusses the likely degradation pathways.

The Critical Role of Thermal Stability

Thermal stability dictates the processing, storage, and application limits of a chemical compound. For (4-Aminophenyl)dimethylphosphine oxide, a thorough understanding of its behavior at elevated temperatures is crucial for:

-

Polymerization Reactions: When used as a monomer, it must withstand the temperatures required for polymerization without undergoing premature decomposition.

-

Melt Processing: For thermoplastic applications, the material must be stable above its melting point.

-

Pharmaceutical Formulation: In drug development, thermal stability is a key factor in determining shelf-life and storage conditions.[3]

-

Safety: Understanding the onset of decomposition and the nature of the off-gases is critical for safe handling and processing on an industrial scale.

Assessing Thermal Stability: Key Methodologies

A multi-faceted approach is necessary to fully characterize the thermal stability of (4-Aminophenyl)dimethylphosphine oxide. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of (4-Aminophenyl)dimethylphosphine oxide into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres provides insights into the decomposition mechanism.

-

Temperature Program: Heat the sample from ambient temperature to 600-800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the mass loss (%) versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[6]

-

Instrument Preparation: Calibrate the DSC instrument using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of (4-Aminophenyl)dimethylphosphine oxide into an aluminum DSC pan and hermetically seal it.

-

Experimental Conditions:

-

Atmosphere: Typically nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat from ambient to a temperature above the expected melting point at a rate of 10 °C/min to observe the melting endotherm.

-

Cool the sample at 10 °C/min to observe any crystallization.

-

Reheat the sample at 10 °C/min to observe the glass transition (if amorphous) and decomposition exotherm at higher temperatures.

-

-

-

Data Analysis: Plot the heat flow (mW) versus temperature. Endothermic events (like melting) point down, while exothermic events (like decomposition) point up.

Interpreting the Thermal Data

While specific data for (4-Aminophenyl)dimethylphosphine oxide is not publicly available, we can predict its thermal behavior based on related structures.

Expected TGA and DSC Results

| Parameter | Expected Value/Observation | Significance |

| Melting Point (Tm) | Observed as an endotherm in DSC | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (Td) | Typically defined as the temperature at 5% weight loss in TGA. | Represents the initial temperature at which the material begins to degrade. |

| Peak Decomposition Temp (Tmax) | The peak of the DTG curve. | The temperature at which the maximum rate of decomposition occurs. |

| Char Yield | The percentage of residual mass at the end of the TGA run in an inert atmosphere. | A higher char yield, often associated with phosphorus-containing compounds, can indicate flame retardant properties.[7] |

| Decomposition Exotherm | Observed as a broad exotherm in DSC at high temperatures. | Indicates that the decomposition process releases heat. |

Proposed Thermal Decomposition Mechanism

The thermal decomposition of (4-Aminophenyl)dimethylphosphine oxide is likely a complex process involving the degradation of both the aromatic amine and the dimethylphosphine oxide moieties.

In an inert atmosphere, the initial decomposition steps may involve the cleavage of the P-C and C-N bonds. The presence of phosphorus often leads to the formation of a thermally stable char layer, which can inhibit further decomposition.[7]

In an oxidative atmosphere, the decomposition is expected to occur at lower temperatures and be more exothermic. The amine group can be readily oxidized, and the phosphine oxide can catalyze further oxidative degradation.

Diagram: Proposed Thermal Analysis Workflow

Caption: Workflow for assessing the thermal stability of (4-Aminophenyl)dimethylphosphine oxide.

Conclusion

References

-

Decomposition and combustion studies of phosphine oxide containing aromatic polyethers. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of (4-aminophenyl)diphenylphosphine oxide 3. (n.d.). ResearchGate. Retrieved from [Link]

-

The Effects of Triphenylphosphine Oxide on the Thermal Decomposition and Combustion of Poly(Ethylene Terephthalate). (n.d.). Clemson University. Retrieved from [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2018). National Institutes of Health. Retrieved from [Link]

-

Mechanism of H2O2 Decomposition by Triphenylphosphine Oxide. (2018). ACS Omega. Retrieved from [Link]

-

Phosphine oxides. (n.d.). Wikipedia. Retrieved from [Link]

-

TGA and DTG curves of EP and EP/DPO-FD composites. (n.d.). ResearchGate. Retrieved from [Link]

-

Mild Reduction of Phosphine Oxides. (2017). ChemistryViews. Retrieved from [Link]

-

Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. (n.d.). ACS Publications. Retrieved from [Link]

-

(4-Aminophenyl)dimethylphosphine oxide hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis, characterization, and thermal properties of tris (3‐aminophenyl) phosphine oxide‐based nadimide resins. (2007). ResearchGate. Retrieved from [Link]

-

Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. (2023). MDPI. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. (4-Aminophenyl)dimethylphosphine oxide hydrochloride [myskinrecipes.com]

- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of (4-Aminophenyl)dimethylphosphine Oxide

Introduction: The Significance of (4-Aminophenyl)dimethylphosphine Oxide and its Spectroscopic Characterization

(4-Aminophenyl)dimethylphosphine oxide is a member of the organophosphorus family, a class of compounds with immense importance across various scientific disciplines. The dimethylphosphine oxide (DMPO) moiety, in particular, has garnered significant attention in medicinal chemistry. The recent success of drugs like Brigatinib, an ALK-inhibitor for non-small cell lung cancer, has demonstrated that the P=O bond of a triorganophosphine oxide can serve as an effective hydrogen-bond acceptor in enzyme active sites. Furthermore, the introduction of the DMPO group can enhance a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a valuable building block in modern drug design.[1]

The aminophenyl substituent provides a versatile chemical handle for further synthetic modifications, allowing for the integration of this valuable pharmacophore into larger, more complex molecular architectures. Accurate and unambiguous characterization of such building blocks is paramount to ensuring the quality and success of multi-step synthetic campaigns.

Among the arsenal of analytical techniques available, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for the analysis of phosphorus-containing compounds.[2][3] With the ³¹P isotope boasting 100% natural abundance and a high gyromagnetic ratio, the technique is inherently sensitive.[2][3] The broad chemical shift range of ³¹P NMR provides exquisite sensitivity to the electronic environment surrounding the phosphorus nucleus, making it an exceptional method for structural verification, purity assessment, and monitoring chemical transformations.[4][5] This guide provides a comprehensive overview of the ³¹P NMR chemical shift of (4-Aminophenyl)dimethylphosphine oxide, synthesizing theoretical principles with practical, field-proven insights for researchers in chemistry and drug development.

Core Principles: Understanding the ³¹P NMR Chemical Shift

The ³¹P NMR chemical shift (δ) is a direct measure of the magnetic environment of the phosphorus nucleus. This environment is dictated by the density and distribution of electrons in the surrounding bonds. Key factors influencing the chemical shift include:

-

Oxidation State: Pentavalent phosphorus (P(V)), as found in phosphine oxides, resonates in a distinct region of the spectrum compared to trivalent phosphorus (P(III)).[2][3]

-

Electronegativity of Substituents: Electronegative groups attached to the phosphorus atom withdraw electron density, "deshielding" the nucleus and causing a downfield shift (higher ppm value). Conversely, electron-donating groups increase shielding and cause an upfield shift (lower ppm value).

-

Bond Angles and Stereochemistry: Changes in the geometry around the phosphorus atom can alter the hybridization and electronic distribution, thereby influencing the chemical shift.

-

Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly perturb the electronic environment of the P=O group, leading to noticeable changes in the observed chemical shift.[6][7][8]

This guide will leverage these principles to analyze the expected chemical shift of (4-Aminophenyl)dimethylphosphine oxide by comparing it with structurally related analogs.

Experimental Protocol: Acquiring a High-Quality ³¹P NMR Spectrum

The following protocol outlines a self-validating system for the accurate determination of the ³¹P NMR chemical shift. The causality behind each step is explained to ensure robust and reproducible results.

1. Sample Preparation:

- Analyte: Accurately weigh approximately 5-10 mg of (4-Aminophenyl)dimethylphosphine oxide. A sufficient concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time.

- Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

- Causality: Deuterated solvents are used to avoid a large, interfering signal from the solvent's protons and to provide a lock signal for the spectrometer, which stabilizes the magnetic field. The choice of solvent is critical as it can influence the chemical shift.[9] It is imperative to report the solvent used alongside the chemical shift value.

- Standard: An external reference is typically used for ³¹P NMR. A sealed capillary containing 85% phosphoric acid (H₃PO₄) is placed inside the NMR tube. This reference is defined as 0.0 ppm.

- Causality: Using an external reference prevents any potential interaction between the reference compound and the analyte, which could alter the chemical shift of either species.

2. NMR Spectrometer Setup and Data Acquisition:

- Instrumentation: The experiment should be performed on a modern NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.

- Experiment Type: Select a standard one-dimensional ³¹P experiment with proton decoupling (often denoted as 31P{1H}).

- Causality: Proton decoupling simplifies the spectrum by collapsing multiplets arising from J-coupling between phosphorus and protons, resulting in a single, sharp peak for each unique phosphorus environment. This enhances both signal-to-noise and spectral clarity.[5]

- Key Parameters:

- Acquisition Time (AT): ~1-2 seconds.

- Relaxation Delay (D1): 5-10 seconds.

- Causality: Phosphorus nuclei can have long longitudinal relaxation times (T₁). A sufficiently long relaxation delay is essential to allow the nuclei to return to equilibrium between scans, ensuring accurate signal integration for quantitative analysis.

- Number of Scans (NS): Start with 16 or 64 scans and increase as needed to achieve an adequate signal-to-noise ratio.

- Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and reference the peak from the external H₃PO₄ standard to 0.0 ppm.

Data Analysis and Predicted Chemical Shift

While a definitive experimental value for (4-Aminophenyl)dimethylphosphine oxide is not prominently reported in the literature, we can establish a highly accurate predicted range by analyzing data from structurally analogous compounds. The electron-donating nature of the para-amino group is expected to shield the phosphorus nucleus, resulting in an upfield shift (lower δ value) compared to unsubstituted or electron-withdrawn analogs.

Table 1: Experimental ³¹P NMR Chemical Shifts of Analogous Arylphosphine Oxides

| Compound | Substituents on Phosphorus | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |

| Triphenylphosphine oxide | Three Phenyl groups | CDCl₃ | ~29-30 | [10] |

| (4-Methoxyphenyl)diphenylphosphine oxide | Two Phenyl, one 4-MeO-Ph | CDCl₃ | 32.8 | [11] |

| (4-Aminophenyl)diphenylphosphine oxide | Two Phenyl, one 4-NH₂-Ph | CDCl₃ | 29.6 | [11] |

| (4-(Dimethylamino)phenyl)diphenylphosphine oxide | Two Phenyl, one 4-NMe₂-Ph | DMSO-d₆ | 25.54 | [12] |

| Methyl(diphenyl)phosphine oxide | Two Phenyl, one Methyl | CDCl₃ | ~29.2 | [13] |

Insight & Analysis:

-

Electronic Effects: The data in Table 1 clearly demonstrates the influence of para-substituents on the aryl ring. The strongly electron-donating dimethylamino group in (4-(Dimethylamino)phenyl)diphenylphosphine oxide causes a significant upfield shift to 25.54 ppm (in DMSO-d₆) compared to the less donating amino group (29.6 ppm in CDCl₃) and the parent triphenylphosphine oxide (~29-30 ppm in CDCl₃). This trend validates the principle that increased electron density at the phosphorus atom leads to greater shielding.

-

Alkyl vs. Aryl Substituents: Replacing an electron-withdrawing phenyl group with an electron-donating methyl group (comparing Triphenylphosphine oxide to Methyl(diphenyl)phosphine oxide) also leads to a slight upfield shift.

Prediction for (4-Aminophenyl)dimethylphosphine oxide:

Based on these trends, we can predict the chemical shift for (4-Aminophenyl)dimethylphosphine oxide. Starting from a baseline of dimethylphenylphosphine oxide, the addition of the electron-donating para-amino group will cause a notable upfield shift. Given the data for the diphenylphosphine oxide series, it is reasonable to predict that the ³¹P NMR chemical shift for (4-Aminophenyl)dimethylphosphine oxide will fall within the range of 25 to 35 ppm in a standard non-polar solvent like CDCl₃.

Workflow and Influencing Factors

The determination and interpretation of the ³¹P NMR chemical shift is a systematic process, influenced by several critical factors that researchers must control and consider.

Logical Workflow for ³¹P NMR Analysis

The diagram below illustrates the standard workflow from sample preparation to final data interpretation.

Caption: Workflow for ³¹P NMR Analysis.

Key Factors Influencing the Chemical Shift

The chemical structure is the primary determinant of the chemical shift, but external factors can cause significant variations.

Caption: Factors Influencing ³¹P Chemical Shift.

-

Solvent Polarity: As a polar molecule with a strong P=O hydrogen bond acceptor site, (4-Aminophenyl)dimethylphosphine oxide's chemical shift is expected to be sensitive to the solvent environment. Polar, protic solvents can form hydrogen bonds with the phosphine oxide oxygen, withdrawing electron density and causing a downfield shift.[6][7][8]

-

pH: The para-amino group is basic and can be protonated under acidic conditions. Protonation would transform the -NH₂ group into an electron-withdrawing -NH₃⁺ group, which would cause a significant downfield shift in the ³¹P NMR spectrum. Therefore, when working in protic solvents like D₂O or CD₃OD, the pH of the solution must be controlled and reported.

Conclusion and Future Outlook

This technical guide establishes a robust framework for understanding, predicting, and experimentally determining the ³¹P NMR chemical shift of (4-Aminophenyl)dimethylphosphine oxide. By leveraging principles of electronic effects and analyzing empirical data from analogous structures, we predict a chemical shift in the range of 25-35 ppm in CDCl₃. The provided experimental protocol offers a validated methodology for researchers to obtain high-quality, reproducible data.

For drug development professionals, a thorough characterization of key building blocks like (4-Aminophenyl)dimethylphosphine oxide is non-negotiable. The application of ³¹P NMR spectroscopy, guided by the principles and data herein, provides an efficient and definitive tool for structural confirmation and purity assessment, thereby accelerating the drug discovery pipeline. As the role of organophosphorus compounds in medicinal chemistry continues to expand, a deep understanding of their spectroscopic properties will remain an indispensable asset for the modern research scientist.

References

- 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. (n.d.). ElectronicsAndBooks.

- 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. (2025, November 17). RSC Publishing.

- Ilm-NMR-P31: an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts. (2023, December 18). PubMed Central.

- Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. (2023, January 10). Beilstein Journal of Organic Chemistry.

- P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.). Royal Society of Chemistry.

- Theoretical Study of 31 P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes. (2008, August 9). ResearchGate.

- Supporting Information for Palladium-Catalyzed Allenic Phosphonylation. (n.d.). The Royal Society of Chemistry.

- Triphenylphoshphine oxide - 31P NMR Chemical Shifts. (n.d.). SpectraBase.

- Diphenylphosphine oxide - 31P NMR Chemical Shifts. (n.d.). SpectraBase.

- 31 P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. (2025, December 12). ResearchGate.

- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by Alkaline Hydrolysis. (2020, June 23). Semantic Scholar.

- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments.

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Solvent Effects on the Phosphorus-31 Chemical Shift in Triphenylphosphine Oxide. (n.d.). ACS Publications.

- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Magritek.

- ³¹P NMR chemical shifts for various types of organophosphorus esters. (n.d.). ResearchGate.

- Figure S47 31 P NMR spectra of tris(4-methoxyphenyl)phosphine oxide in CDCl3. (n.d.). ResearchGate.

- Methyl(diphenyl)phosphine oxide - 31P NMR Chemical Shifts. (n.d.). SpectraBase.

- Monitoring the oxidation of Phosphine ligands using 31P NMR. (2023, March 13). Magritek.

- Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands.... (n.d.). ResearchGate.

- Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. (2011, February 10). Royal Society of Chemistry.

- Dimethylphenylphosphine - 31P NMR Chemical Shifts. (n.d.). SpectraBase.

- Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. (n.d.). Enamine.

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. Ilm-NMR-P31: an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 6. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods [beilstein-journals.org]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Structural Analysis of (4-Aminophenyl)dimethylphosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminophenyl)dimethylphosphine oxide is a versatile organophosphorus compound featuring a nucleophilic amino group, a polar phosphine oxide moiety, and an aromatic ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and as a ligand in catalysis.[1][2] Accurate and unambiguous structural determination is paramount for its application in these fields. This guide presents a multi-technique, orthogonal approach to the structural elucidation of (4-aminophenyl)dimethylphosphine oxide, detailing the experimental protocols and data interpretation necessary for confident characterization.

Introduction: The Need for a Multi-Faceted Analytical Approach

Figure 1. Chemical structure of (4-Aminophenyl)dimethylphosphine oxide.

Figure 1. Chemical structure of (4-Aminophenyl)dimethylphosphine oxide.

The Orthogonal Workflow for Structural Elucidation

A robust analytical strategy relies on cross-validation between different methods. Our recommended workflow integrates Mass Spectrometry for molecular formula confirmation with various spectroscopic techniques (NMR, IR) to map the molecular framework and identify functional groups. For solid-state analysis, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure.

Caption: Orthogonal workflow for the structural analysis of (4-Aminophenyl)dimethylphosphine oxide.

Mass Spectrometry: The First Step

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule.

Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode ESI-MS.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion.

Expected Results and Interpretation

For (4-aminophenyl)dimethylphosphine oxide (C₈H₁₂NOP), the expected exact mass for the protonated molecule [M+H]⁺ is 170.0784. The high resolution of the instrument allows for the differentiation of this mass from other potential elemental compositions, thus confirming the molecular formula.

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 170.0784 | 170.0781 (example) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ³¹P NMR, supplemented by 2D experiments, provides a complete picture of the molecular framework.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration, and coupling patterns of the signals are crucial.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. This is a highly specific experiment for organophosphorus compounds.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Expected Results and Interpretation

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~7.5 | Doublet of doublets | Aromatic protons ortho to P |

| ~6.7 | Doublet of doublets | Aromatic protons meta to P | |

| ~4.0 (broad) | Singlet | NH₂ protons | |

| ~1.6 | Doublet | P-(CH₃)₂ protons | |

| ¹³C NMR | ~150 | Doublet | Aromatic C-N |

| ~133 | Doublet | Aromatic C-H ortho to P | |

| ~118 (approx.) | Doublet | Aromatic C-P (ipso-carbon) | |

| ~114 | Doublet | Aromatic C-H meta to P | |

| ~18 | Doublet | P-(CH₃)₂ carbons | |

| ³¹P NMR | ~30-35 | Decoupled Singlet | (CH₃)₂P=O |

Causality Behind Observations:

-

¹H NMR: The aromatic region shows two distinct signals due to the symmetry of the para-substituted ring. The protons closer to the electron-withdrawing phosphine oxide group are shifted downfield. The methyl protons appear as a doublet due to coupling with the phosphorus nucleus (²JPH coupling).

-

¹³C NMR: All carbon signals appear as doublets due to coupling with the ³¹P nucleus. The magnitude of the JCP coupling constant depends on the number of bonds separating the carbon and phosphorus atoms. The ipso-carbon (directly attached to P) typically shows the largest coupling constant.

-

³¹P NMR: A single peak in the proton-decoupled spectrum confirms the presence of one unique phosphorus environment. The chemical shift is characteristic of a pentavalent phosphine oxide.[5]

Caption: Simplified schematic of expected key NMR correlations.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Expected Results and Interpretation

The IR spectrum provides a distinct "fingerprint" for (4-aminophenyl)dimethylphosphine oxide.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| ~1600 | N-H bend | Primary Amine (-NH₂) |

| ~1500 | C=C stretch | Aromatic Ring |

| 1200-1100 | P=O stretch | Phosphine Oxide |

Causality Behind Observations:

-

The two distinct N-H stretching bands are characteristic of a primary amine.

-

The strong absorption around 1150 cm⁻¹ is a hallmark of the P=O double bond. The exact position of this band can be influenced by hydrogen bonding.[6][7]

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and solid-state conformation.[8][9]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.

Expected Results and Interpretation

The refined crystal structure will confirm the connectivity established by NMR and provide precise geometric parameters. Key expected findings include:

-

A tetrahedral geometry around the phosphorus atom.

-

A P=O bond length of approximately 1.48 Å.

-

P-C(methyl) bond lengths of approximately 1.80 Å.

-

A P-C(aromatic) bond length of approximately 1.81 Å.

-

The planarity of the benzene ring.

Data Integration and Conclusion

The power of this orthogonal approach lies in the integration of all data points. The molecular formula from HRMS is validated by the integration and carbon count from NMR. The functional groups identified by IR (amine, phosphine oxide, aromatic ring) are consistent with the chemical shifts and connectivity observed in the NMR spectra. Finally, the definitive 3D structure from X-ray crystallography confirms the isomeric arrangement and provides precise bond parameters. This comprehensive analysis provides an unshakeable foundation for the use of (4-aminophenyl)dimethylphosphine oxide in further research and development, ensuring the identity and purity of the material.

References

-

MDPI. (n.d.). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Compounds' Residues in Food and Water Samples: A Review. Retrieved from [Link]

-

Lawrence, J. F. (1987). Analytical methodology for organophosphorus pesticides used in Canada. International Journal of Environmental Analytical Chemistry, 29(4), 289-303. Retrieved from [Link]

-

Bhattu, M., Kathuria, D., Billing, B. K., & Verma, M. (2021). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). RSC Advances, 11(62), 39363-39382. Retrieved from [Link]

-

Cromlab Instruments. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]

-

Lastawiecka, E., et al. (n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (4-aminophenyl)diphenylphosphine oxide 3. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (4-Aminophenyl)dimethylphosphine oxide hydrochloride. Retrieved from [Link]

-

American Elements. (n.d.). (4-Aminophenyl)dimethylphosphine Oxide Hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides. Retrieved from [Link]

-

Tolstoy, P. M., et al. (2022). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Physical Chemistry Chemical Physics, 24(12), 7121-7133. Retrieved from [Link]

-

PubMed. (n.d.). Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylphosphine oxide. Retrieved from [Link]

-

Scientia Iranica. (n.d.). Comparative study of the X-ray crystallography temperature, synthesis method, optical properties, NCI-RDG and Hirshfeld surface. Retrieved from [Link]

-

Gusev, Y. K., et al. (1968). Crystal and molecular structure of triphenylphosphine oxide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1042-1048. Retrieved from [Link]

Sources

- 1. (4-Aminophenyl)dimethylphosphine oxide hydrochloride [myskinrecipes.com]

- 2. enamine.net [enamine.net]

- 3. 737751-54-1 | (4-Aminophenyl)dimethylphosphine oxide - Moldb [moldb.com]

- 4. (4-aminophenyl)dimethylphosphine oxide - CAS:737751-54-1 - Abovchem [abovchem.com]

- 5. rsc.org [rsc.org]

- 6. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 9. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Health and Safety of Aminophenyl Phosphine Oxides for Researchers and Drug Development Professionals

Introduction: The Emerging Role of Aminophenyl Phosphine Oxides in Scientific Research

Aminophenyl phosphine oxides are a class of organophosphorus compounds that are gaining traction in the fields of medicinal chemistry and materials science. Their unique structural features, including a tetrahedral phosphorus center and the presence of an amino group, make them valuable building blocks in organic synthesis and drug design. In medicinal chemistry, the phosphine oxide moiety is explored as a polar functional group that can enhance solubility and metabolic stability.[1][2] For instance, the approved anti-cancer drug brigatinib contains a phosphine oxide fragment, highlighting the therapeutic potential of this class of compounds.[2]

Despite their growing applications, a comprehensive toxicological profile for many aminophenyl phosphine oxides is not yet available. This guide provides an in-depth overview of the known health and safety information, drawing on data from structurally related compounds and the broader class of organophosphorus chemicals. It is designed to empower researchers, scientists, and drug development professionals to handle these compounds safely by fostering a thorough understanding of their potential hazards and the necessary control measures.

Toxicological Profile: An Evidence-Based Assessment of Potential Hazards

Due to the limited specific toxicological data for most aminophenyl phosphine oxides, a precautionary approach to handling is essential. The following sections synthesize information from safety data sheets (SDSs) for specific aminophenyl phosphine oxides, as well as from related compounds like phosphine gas and other phosphine oxides, to build a comprehensive hazard profile.

Known Hazards of Specific Aminophenyl Phosphine Oxides